molecular formula C17H13Cl2N5O3 B13767126 Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- CAS No. 56046-83-4

Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-

Cat. No.: B13767126
CAS No.: 56046-83-4
M. Wt: 406.2 g/mol
InChI Key: UTLKRMVLIRAYFN-UHFFFAOYSA-N
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Description

Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- (CAS 12236-62-3), commercially designated as Pigment Orange 36 (C.I. 11780), is a benzimidazolone-based monoazo pigment. Its structure comprises a central benzimidazolone ring system linked to a dichlorophenylazo group via an acetoacetamide bridge. This compound is synthesized through diazo coupling reactions between 4-chloro-2-nitroaniline and the benzimidazolone coupling component . It exhibits excellent thermal stability (up to 200°C), lightfastness, and solvent resistance, making it suitable for high-performance applications in plastics, coatings, and automotive paints . Regulatory data indicate its compliance with REACH and EPA guidelines, though specific restrictions apply in food-contact plastics (≤1.0% in PE, PP, AS, PS, ABS polymers) .

Properties

CAS No.

56046-83-4

Molecular Formula

C17H13Cl2N5O3

Molecular Weight

406.2 g/mol

IUPAC Name

2-[(2,5-dichlorophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide

InChI

InChI=1S/C17H13Cl2N5O3/c1-8(25)15(24-23-13-6-9(18)2-4-11(13)19)16(26)20-10-3-5-12-14(7-10)22-17(27)21-12/h2-7,15H,1H3,(H,20,26)(H2,21,22,27)

InChI Key

UTLKRMVLIRAYFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Core Intermediate Synthesis: 2,3-Dihydro-2-oxo-1H-benzimidazole-1-butyric acid

The preparation of the benzimidazole intermediate, 2,3-dihydro-2-oxo-1H-benzimidazole-1-butyric acid , is a critical step in the synthesis of the target compound. This intermediate serves as the amide-forming moiety in the final product.

Conventional Method (Prior Art)
  • The classical synthesis involves multiple steps starting from 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one.
  • It uses sodium hydride (NaH) as a base in dimethylformamide (DMF) to generate the anion, which then reacts with 4-bromo-butyric acid ethyl ester.
  • Subsequent saponification and acidification yield the benzimidazole butyric acid.
  • Limitations include:
    • Use of sodium hydride, which is highly reactive and poses safety hazards such as spontaneous combustion in moist air.
    • Generation of significant waste, environmental pollution, and low overall yield (~63%).
    • Multiple isolation and purification steps increase complexity and cost.
Improved One-Pot Synthesis Method (Invention CN102603650A)
  • The improved method eliminates sodium hydride, replacing it with safer acid-binding agents such as sodium hydroxide or sodium carbonate.
  • The process is conducted in methyl isobutyl ketone (MIBK), an organic solvent with high boiling point and water immiscibility, enhancing reaction selectivity.
  • The method involves:
    • Dehydration Reaction: Heating 1,3-dihydro-1-(1-methyl ethylene)-2H-benzimidazol-2-one with an acid-binding agent at 110–120 °C for 1–2 hours.
    • Phase Separation: Addition of 4-bromo-butyric acid ethyl ester, reaction at 70–90 °C, followed by water addition and phase separation to remove aqueous impurities.
    • Saponification: Organic phase treated with sodium hydroxide at 45–80 °C under reduced pressure (150–200 mbar).
    • Acidification and Work-up: Slow addition of hydrochloric acid at 40–60 °C, reflux for 2–4 hours, filtration, washing, and drying to yield the product.
  • This one-pot method:
    • Achieves higher yield (~90%).
    • Reduces waste and environmental impact.
    • Simplifies operation and enhances safety.
    • Is suitable for industrial scale-up.
  • Typical product purity by HPLC is 98–99%, with melting point around 185 °C.

Table 1: Comparison of Conventional and Improved Synthesis of 2,3-Dihydro-2-oxo-1H-benzimidazole-1-butyric acid

Parameter Conventional Method Improved One-Pot Method
Base used Sodium hydride (NaH) Sodium hydroxide, carbonate
Solvent DMF Methyl isobutyl ketone (MIBK)
Number of steps Multiple (3+) One-pot, integrated
Yield ~63% ~90%
Safety Hazardous (NaH reactivity) Safer, no pyrophoric reagents
Environmental impact High (waste generation) Reduced waste and pollution
Purity (HPLC) Not specified 98–99%
Industrial suitability Limited High

Azo Coupling with 2,5-Dichlorophenyl Group

The azo moiety, 2-[(2,5-dichlorophenyl)azo] , is introduced via diazotization and azo coupling reactions typically performed on aromatic amines.

  • The process involves diazotizing 2,5-dichloroaniline under acidic conditions to form the diazonium salt.
  • The diazonium salt is then coupled with the benzimidazole-derived amide or its precursor at controlled pH and temperature to form the azo linkage.
  • The coupling reaction requires careful control to avoid side reactions and ensure regioselectivity.
  • Solvent systems often include aqueous-organic mixtures to balance solubility and reaction kinetics.
  • Purification typically involves crystallization or chromatography to isolate the azo compound with high purity.

While explicit detailed procedures for this specific azo coupling with the benzimidazole butanamide derivative are limited in open literature, standard azo coupling protocols adapted to the substrate's solubility and stability are applied.

Final Amide Formation: N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[(2,5-dichlorophenyl)azo]butanamide

  • The final step involves formation of the amide bond between the benzimidazole butyric acid derivative and the azo-substituted amine.
  • Typical methods include:
    • Activation of the carboxylic acid group (e.g., via carbodiimide coupling agents like EDC or DCC).
    • Direct coupling with amine under dehydrating conditions.
  • Reaction conditions are optimized to avoid azo group reduction or decomposition.
  • Purification by recrystallization or preparative chromatography ensures product integrity.

In-Depth Research Findings

Industrial Production Feasibility

  • The integrated one-pot synthesis reduces equipment needs and processing time.
  • High yield and purity reduce downstream purification costs.
  • The method's scalability is supported by reaction conditions compatible with large reactors and standard industrial equipment.

Analytical Data Summary (From Embodiments)

Parameter Value/Range
Yield 86.4% – 90%
Melting Point (mp) 174–185 °C
HPLC Purity 98–99%
Elemental Analysis C ~60%, H ~5.5%, N ~12.7%
Reaction Temperature 110–120 °C (dehydration)
Reaction Pressure 20–25 mmHg (concentration)
Reaction Time 1–4 hours per step

Chemical Reactions Analysis

Types of Reactions

Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, where electrophilic substitution is common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines derived from the cleavage of the azo bond.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with benzimidazole structures often exhibit anticancer properties. Studies have shown that Butanamide derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth. For instance, a study highlighted the effectiveness of similar compounds in targeting cancer cell lines by disrupting their metabolic processes .

Antimicrobial Properties

Butanamide derivatives have also been investigated for their antimicrobial activities. The presence of the dichlorophenylazo group enhances the compound's ability to interact with microbial membranes, leading to increased permeability and subsequent cell death. Research has demonstrated that these compounds show significant activity against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Emerging evidence suggests that Butanamide may have neuroprotective effects. Compounds similar in structure have been found to modulate neurotransmitter systems and exhibit antioxidant properties, potentially protecting neurons from oxidative stress and excitotoxicity. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values indicating potency .
Study 2Antimicrobial PropertiesShowed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Study 3NeuroprotectionFound to reduce neuronal death in models of oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

    Pathways Involved: The exact pathways can vary depending on the specific application, but common pathways include inhibition of enzyme activity or interference with cellular signaling.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Benzimidazolone Azo Pigments

Compound Name (CAS) Substituents (R) Molecular Formula Color Index Key Applications Regulatory Notes
Target Compound (12236-62-3) 2,5-dichlorophenylazo C₁₃H₁₀Cl₂N₆O₃ Pigment Orange 36 Plastics, automotive paints REACH-registered; SML ≤1.0%
Pigment Brown 25 (6992-11-6) 2,5-dichlorophenylazo + naphthalene C₂₄H₁₅Cl₂N₅O₃ C.I. P.Br .25 Industrial coatings Limited use in adhesives
2-[(4-chloro-2-(trifluoromethyl)phenyl)azo] variant (PMN P-93-1111) 4-chloro-2-(trifluoromethyl)phenyl C₁₄H₁₀ClF₃N₆O₃ N/A Specialty polymers EPA Significant New Use Rule (SNUR)
Pigment Yellow 3 (6486-23-3) 4-chloro-2-nitrophenylazo C₁₆H₁₂ClN₅O₄ C.I. PY3 Textile dyes Restricted in EU due to nitro group

Substituent Effects on Properties

  • Chlorine vs. Trifluoromethyl Groups : The trifluoromethyl group in PMN P-93-1111 enhances hydrophobicity and UV resistance compared to dichlorophenyl derivatives, but increases production costs .
  • Nitro Groups : Pigment Yellow 3 (6486-23-3) shows reduced thermal stability (decomposes at 150°C) due to the nitro group’s electron-withdrawing effects, limiting its use in high-temperature plastics .
  • Naphthalene Extension : Pigment Brown 25 (6992-11-6) incorporates a naphthalene ring, shifting absorption maxima to longer wavelengths (λmax ~520 nm) and producing brown hues, unlike the orange of the target compound .

Hydrogen Bonding and Crystallography

The benzimidazolone moiety in all analogues facilitates intermolecular hydrogen bonding (N–H···O=C), as shown in X-ray studies, which enhances crystallinity and pigment durability . For example, the target compound forms a planar molecular arrangement with π-π stacking, contributing to its superior lightfastness compared to non-benzimidazolone azo pigments .

Biological Activity

Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-, also known as CAS 56046-83-4, is an azo compound with potential biological activity. Its structure includes a benzimidazole moiety and a dichlorophenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

PropertyValue
Molecular FormulaC17H13Cl2N5O3
Molar Mass406.22 g/mol
Density1.60 ± 0.1 g/cm³ (Predicted)
Boiling Point516.5 ± 50.0 °C (Predicted)
pKa0.77 ± 0.59 (Predicted)

Toxicokinetics and Metabolism

Research indicates that the compound exhibits low systemic absorption following administration. In a study involving oral dosing in rats, the majority of the compound was found in the gut contents shortly after dosing, with minimal presence in tissues and no detection in blood or major organs like the liver or kidneys . This suggests a limited bioavailability and potential for lower toxicity.

Genotoxicity Studies

In vitro assessments of genotoxicity using bacterial reverse mutation assays (Salmonella typhimurium and Escherichia coli) revealed no significant increase in revertant colonies at various concentrations, indicating that the compound is likely not genotoxic under the tested conditions .

Sensitization Potential

A study conducted on female CBA mice assessed skin sensitization potential according to OECD guidelines. The results showed no significant clinical signs or mortality across various concentrations tested (0%, 2.5%, 5%, and 10%). The stimulation index values indicated no strong sensitization response .

Case Studies

  • Repeated Dose Toxicity : In a non-guideline study, mixed race albino rats were administered doses of 500 mg/kg body weight for 14 days. No adverse effects were observed during the study period, leading to a NOAEL (No Observed Adverse Effect Level) established at this dosage .
  • Liver Weight Changes : Another investigation noted a dose-dependent increase in liver weights among test animals; however, this was not associated with significant histopathological changes, suggesting that the liver weight increase might not indicate toxicity but rather a physiological response to treatment .

Q & A

Q. What synthetic routes are recommended for preparing this azo-benzimidazolone compound, and how do reaction conditions influence product selectivity?

  • Methodological Answer : The compound can be synthesized via azo coupling reactions. A validated approach involves reacting a diazonium salt (derived from 2,5-dichloroaniline) with the benzimidazolone precursor under controlled pH (~6–8) and low temperature (0–5°C). Protonating agents (e.g., HCl) and pyridine may enhance selectivity toward the azo product over side products like diamides . Key steps include:
  • Diazotization of 2,5-dichloroaniline using NaNO₂/HCl.
  • Coupling with the benzimidazolone moiety in an ice bath to minimize decomposition.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane).
    Reaction optimization should prioritize stoichiometric control of the diazonium salt and monitoring via TLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the azo (-N=N-) linkage (δ ~7.5–8.5 ppm for aromatic protons) and benzimidazolone carbonyl (δ ~170 ppm) .
  • IR Spectroscopy : Peaks at ~1600–1680 cm⁻¹ (C=O stretch) and ~1450 cm⁻¹ (N=N stretch) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with Cl substituents .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. How does the electronic structure of the azo group influence the compound’s reactivity?

  • Methodological Answer : The electron-withdrawing 2,5-dichlorophenyl group stabilizes the azo linkage, reducing susceptibility to reductive cleavage. Frontier molecular orbital (FMO) analysis via DFT calculations (e.g., Gaussian 16) can identify HOMO-LUMO gaps, guiding predictions about nucleophilic/electrophilic sites. For instance, the benzimidazolone’s carbonyl may act as a hydrogen-bond acceptor, influencing aggregation in solution .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing reaction pathways and reducing experimental trial-and-error?

  • Methodological Answer : Combine quantum chemical calculations (e.g., density functional theory, DFT) with reaction path searches to identify transition states and intermediates. For example:
  • Use the ICReDD approach () to integrate computational screening (e.g., Gibbs free energy profiles) with experimental validation.
  • Simulate solvent effects (e.g., polarizable continuum models) to predict solubility and stability .
    Tools like AutoMeKin or GRRM can map potential energy surfaces, narrowing optimal conditions (e.g., solvent, temperature) for azo coupling .

Q. How should researchers address contradictions in spectral data or unexpected byproduct formation?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., pH, temperature, stoichiometry) and identify confounding factors. For example:
  • Use a Plackett-Burman design (screening) to rank variables affecting yield.
  • Perform response surface methodology (RSM) to optimize conditions .
    If byproducts persist, employ LC-MS/MS to trace intermediates and revise mechanistic hypotheses (e.g., competing hydrolysis or dimerization pathways) .

Q. What strategies are effective for enhancing the compound’s stability under physiological conditions (e.g., for drug delivery studies)?

  • Methodological Answer :
  • Microencapsulation : Use biodegradable polymers (e.g., PLGA) via emulsion-solvent evaporation. Monitor degradation kinetics via HPLC.
  • pH Buffering : Test stability in buffers (pH 2–9) to mimic gastrointestinal or intracellular environments.
  • Light Protection : Store solutions in amber vials to prevent azo bond photodegradation .

Q. How can structural modifications (e.g., substituent variation) alter the compound’s bioactivity or material properties?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., replacing Cl with -OCH₃ or -NO₂) and evaluating:
  • Electronic Effects : Hammett constants (σ) correlate substituent electronegativity with redox potentials.
  • Steric Effects : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinity changes in biological targets.
  • Thermal Stability : TGA/DSC to assess decomposition thresholds .

Data Contradiction Analysis Example

Scenario : Discrepancies in reported melting points (e.g., 210–215°C vs. 225–230°C).
Resolution :

Verify purity via HPLC (>98%) to exclude impurities lowering melting points.

Compare crystallization solvents (e.g., DMSO vs. ethanol) — polar solvents may yield polymorphs.

Perform PXRD to identify crystalline phases and validate DSC heating rates (e.g., 10°C/min) .

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